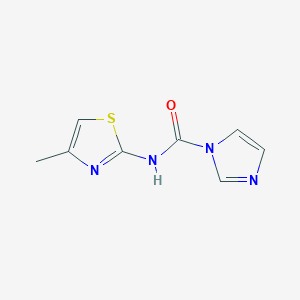

N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide

Overview

Description

The compound seems to be a derivative of thiazole . Thiazoles are important heterocyclic compounds that have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

While specific synthesis information for “N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide” was not found, a related compound, N-(5-acetyl-4-methylthiazol-2-yl)arylamide, was synthesized from 3-chloropentane-2,4-dione and corresponding Benzoyl Chloride .Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Scientific Research Applications

Metabolic Pathways and Antineoplastic Properties

- N-Demethylation and Antineoplastic Agent : N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide undergoes N-demethylation, a significant metabolic pathway in both rats and humans. This process is mediated by liver microsomal enzymes, which can be induced by certain medications (Skibba et al., 1970).

- Species-Dependent Pharmacokinetics : The pharmacokinetics of this compound, especially its antitumor activity, exhibit notable differences across species. This variability is crucial in understanding its effectiveness in different biological systems (Vincent et al., 1984).

Chemical Synthesis and Properties

- Synthesis of Derivatives : Research shows that various derivatives of this compound can be synthesized. These derivatives have potential applications in treating various diseases, including tuberculosis (Richter et al., 2023).

- Antileukemic Activities : Certain derivatives of this compound have been tested for their antileukemic activities. This research contributes to understanding the potential therapeutic uses of these compounds in leukemia treatment (Earl & Townsend, 1979).

Molecular Interaction and DNA Studies

- DNA Interaction : The interaction of this compound with DNA in the presence and absence of light is a crucial aspect of its mechanism of action in cells. This understanding helps in developing effective therapeutic strategies (Gerulath & Loo, 1972).

Synthesis and Biological Screening

- Synthesis and Screening for Antimicrobial Activities : New derivatives of this compound have been synthesized and screened for various biological activities, including antibacterial and antifungal properties (Mhaske et al., 2011).

Catalytic Reactions and Synthesis

- Catalyzed Synthesis of Carboxamides : Innovative methods for synthesizing imidazole-2-carboxamides using catalysis have been developed, contributing to the diverse applications of these compounds in pharmaceutical research (Fukumoto et al., 2021).

Structural Analysis and Antimicrobial Studies

- Crystal Structure and Biological Study : The crystal structures of carboxamide derivatives from 2-aminothiazole have been studied, providing insights into their antibacterial and antifungal activities (Wazalwar et al., 2019).

Mechanism of Action

Target of Action

N-(4-methylthiazol-2-yl)-1H-imidazole-1-carboxamide is a compound that has been synthesized as a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide Similar compounds have been reported to have multi-target-directed ligand properties .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to induce biochemical changes .

Biochemical Pathways

Related compounds have been shown to affect various biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase activities .

Pharmacokinetics

The optimization of pharmacokinetic properties is a crucial step in the development of drug-like molecules .

Result of Action

Related compounds have shown significant biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase inhibitory activities .

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c1-6-4-14-7(10-6)11-8(13)12-3-2-9-5-12/h2-5H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZPZAPGTKDMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731463 | |

| Record name | N-(4-Methyl-1,3-thiazol-2-yl)-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217486-99-1 | |

| Record name | N-(4-Methyl-2-thiazolyl)-1H-imidazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217486-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methyl-1,3-thiazol-2-yl)-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

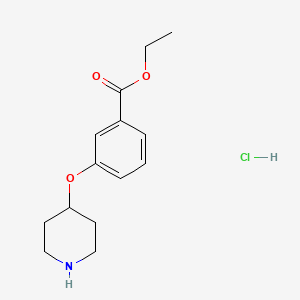

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)

![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)

![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)

![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)

![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)

![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)

![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)